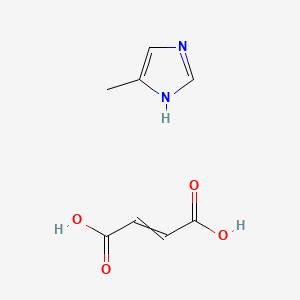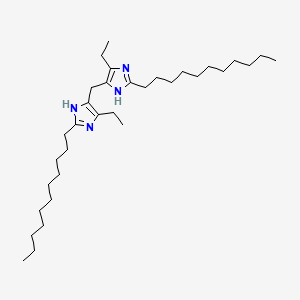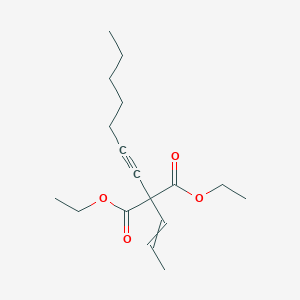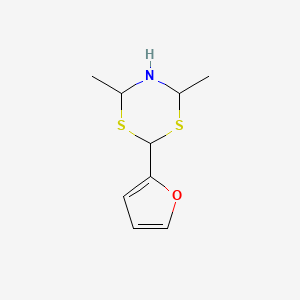
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane is a heterocyclic compound that features a furan ring fused with a dithiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane typically involves the reaction of furan derivatives with appropriate thiol and amine precursors under controlled conditions. One common method involves the cyclization of a furan-2-carbaldehyde derivative with a dithiol and a secondary amine in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: N-bromosuccinimide (NBS), halogenating agents; reactions are conducted in the presence of light or radical initiators.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated furan derivatives
Scientific Research Applications
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A furan derivative with similar structural features but different functional groups.
2,5-Furandicarboxylic acid: Another furan-based compound with distinct chemical properties and applications.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane is unique due to its dithiazinane ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other furan derivatives and expands its range of applications in various fields .
Properties
CAS No. |
142062-38-2 |
|---|---|
Molecular Formula |
C9H13NOS2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C9H13NOS2/c1-6-10-7(2)13-9(12-6)8-4-3-5-11-8/h3-7,9-10H,1-2H3 |
InChI Key |
ZTSXDSSDEDBOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(SC(S1)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


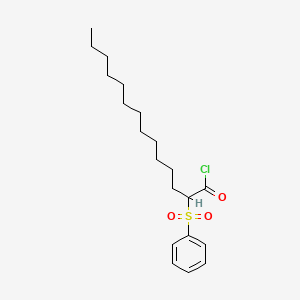
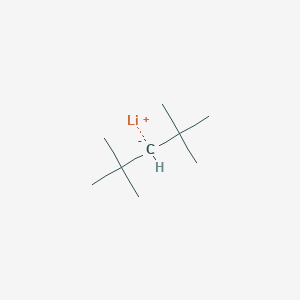
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
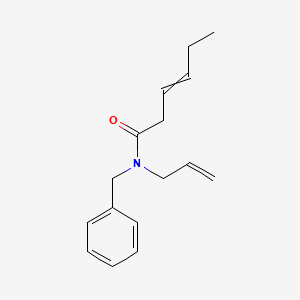
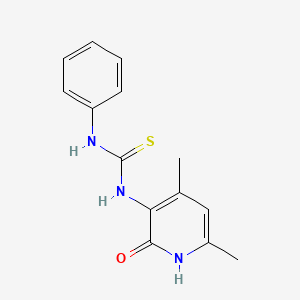
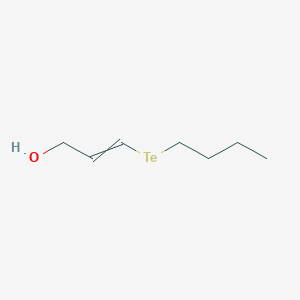
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
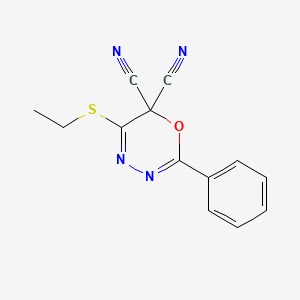
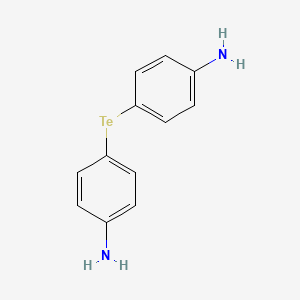
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
